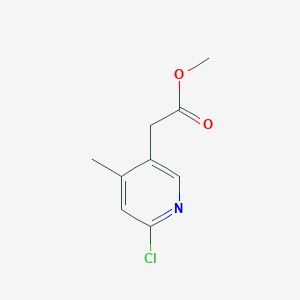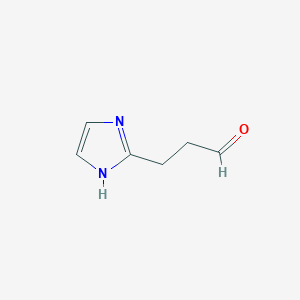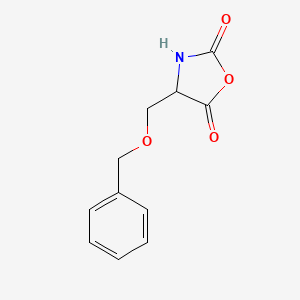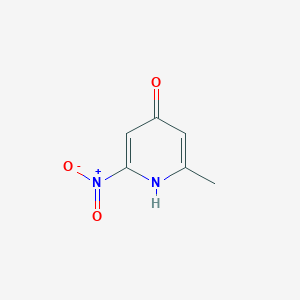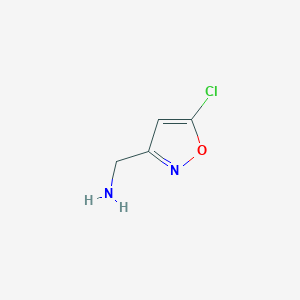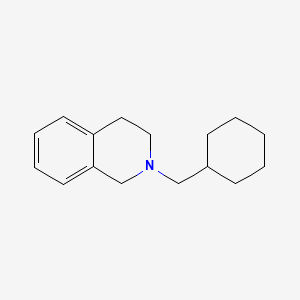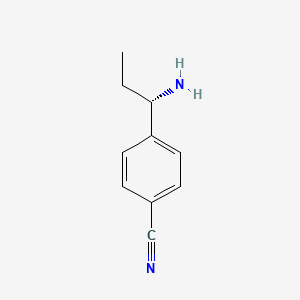
(S)-4-(1-Aminopropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1-Aminopropyl)benzonitrile is a chiral organic compound with a benzene ring substituted with a nitrile group and an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzonitrile.
Grignard Reaction: The 4-bromobenzonitrile undergoes a Grignard reaction with isopropylmagnesium bromide to form the corresponding intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the aminopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminopropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(S)-4-(1-Aminopropyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminopropyl)benzonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing various biochemical pathways. The nitrile group can also participate in nucleophilic addition reactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-Aminopropyl)benzonitrile
- ®-3-(1-Aminopropyl)benzonitrile
- ®-4-(1-Aminopropyl)benzonitrile
Uniqueness
(S)-4-(1-Aminopropyl)benzonitrile is unique due to its specific chiral configuration and substitution pattern on the benzene ring. This configuration can result in different biological activities and chemical reactivity compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-[(1S)-1-aminopropyl]benzonitrile |
InChI |
InChI=1S/C10H12N2/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6,10H,2,12H2,1H3/t10-/m0/s1 |
InChI Key |
MWEWYRJYYFSLKU-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)C#N)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


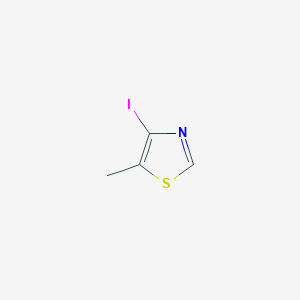
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)

![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)
